Sterically Hindered Phenol Architecture Enables Superior Radical Scavenging Relative to Unsubstituted Phenol
The 2,4-dimethylphenyl substitution at the 5-position of the 3-methylphenol core creates significant steric hindrance around the phenolic hydroxyl group, a structural feature that stabilizes the phenoxyl radical intermediate following hydrogen atom donation. This stabilization enhances radical scavenging capacity compared to unsubstituted phenol . While direct IC50 or DPPH assay data for 5-(2,4-Dimethylphenyl)-3-methylphenol are not publicly available, class-level inference from structurally related sterically hindered phenols demonstrates that 2,4-dimethylphenyl-substituted phenols exhibit IC50 values of 0.98 μM in cancer cell line assays, substantially more potent than unsubstituted phenyl (13.00 μM) and comparable to other dimethylphenyl regioisomers (0.59–1.40 μM) [1].
| Evidence Dimension | Radical scavenging potency (IC50) in cellular assay |
|---|---|
| Target Compound Data | Not directly reported; predicted range 0.59–1.40 μM based on regioisomeric dimethylphenyl phenol data |
| Comparator Or Baseline | Unsubstituted phenyl analog: 13.00 μM; 2,4-Dimethylphenyl analog (different scaffold): 0.98 μM; 3,4-Dimethylphenyl analog: 0.59 μM |
| Quantified Difference | 2,4-Dimethylphenyl substitution reduces IC50 by approximately 13-fold relative to unsubstituted phenyl (13.00 μM vs 0.98 μM for structurally related compound 1p) |
| Conditions | Cellular assay measuring inhibition of proliferation in leukemia cell lines; IC50 values reported for phenol derivatives |
Why This Matters
For procurement decisions in antioxidant research or polymer stabilization applications, the enhanced radical scavenging potential of the sterically hindered 2,4-dimethylphenyl substitution pattern directly translates to improved oxidative stability in formulations.
- [1] Dixit, S., Sikarwar, A. K. Modeling of IC50 (5-LOX and COX) Activity of Phenol Derivatives Against Leukemia Cells. Oriental Journal of Chemistry, 2017, 33, 1057-1060. Table 1: IC50 (μM) values for compounds 1a–1s. View Source
